N-benzyl-3-isopropyl-1-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazole-5-carboxamide
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Overview
Description
N-benzyl-3-isopropyl-1-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H24N4OS and its molecular weight is 368.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.16708258 g/mol and the complexity rating of the compound is 469. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Inhibitors of Co-activator Associated Arginine Methyltransferase 1 (CARM1)
A series of N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides, closely related to the compound , have been designed and synthesized for targeting co-activator associated arginine methyltransferase 1 (CARM1). These inhibitors showed varying potency influenced by the nature of the heteroaryl fragment, with thiophene analogues being particularly effective (Allan et al., 2009).
2. Antibacterial Agents
Novel analogs of pyrazole-5-carboxamides, closely related to the compound , have shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds were also evaluated for cytotoxic activity, indicating their potential for antibacterial applications at non-cytotoxic concentrations (Palkar et al., 2017).
3. Carbonic Anhydrase Inhibitors
Metal complexes of heterocyclic sulfonamides, similar to the target compound, have been synthesized and found to possess strong carbonic anhydrase (CA) inhibitory properties. These complexes were shown to be powerful inhibitors against human carbonic anhydrase isoenzymes hCA-I and hCA-II, suggesting their potential use in therapeutic applications (Büyükkıdan et al., 2013).
4. Anti-Influenza A Virus Activity
Benzamide-based 5-aminopyrazoles and their derivatives, which are structurally similar to the compound , have been tested for anti-influenza A virus (subtype H5N1) activity. Several of these compounds showed significant antiviral activities, highlighting their potential as treatments for bird flu influenza (Hebishy et al., 2020).
5. Anticancer Activity
Certain benzothiazole derivatives, related to the compound , have shown potent antitumor activities. These compounds were specifically designed based on a precursor that exhibited selective cytotoxicity against tumorigenic cell lines, suggesting their potential as antitumor agents (Yoshida et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-benzyl-2-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-5-propan-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4OS/c1-14(2)17-10-18(23(4)22-17)20(25)24(11-16-8-6-5-7-9-16)12-19-15(3)21-13-26-19/h5-10,13-14H,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUNDNJVXFLDTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CN(CC2=CC=CC=C2)C(=O)C3=CC(=NN3C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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